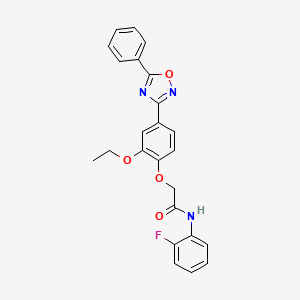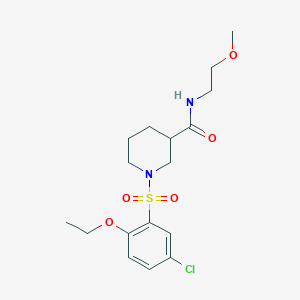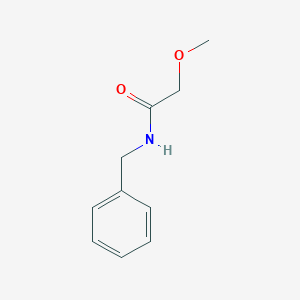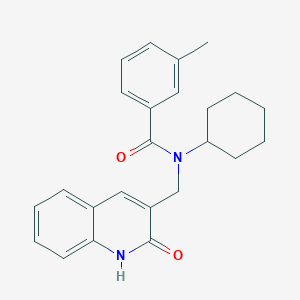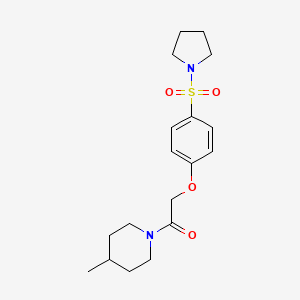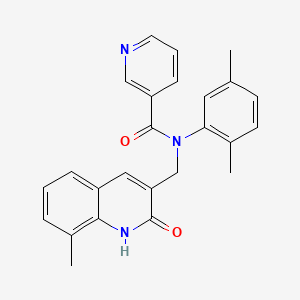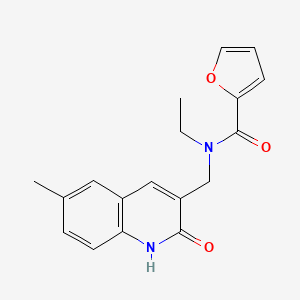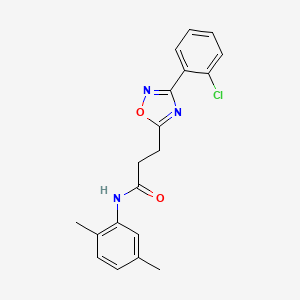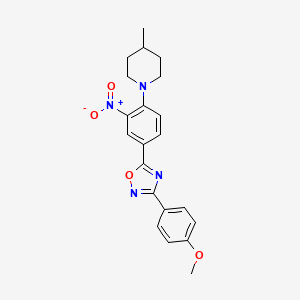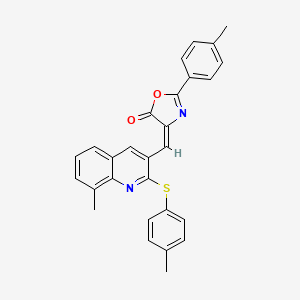
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as CPOP and belongs to the class of oxadiazole derivatives.
作用機序
The mechanism of action of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide involves the inhibition of various signaling pathways that are involved in cell growth and survival. CPOP has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. Additionally, CPOP has been found to inhibit the NF-κB pathway, which is a major inflammatory pathway. By inhibiting these pathways, CPOP induces apoptosis and inhibits angiogenesis in cancer cells and reduces inflammation in various inflammatory diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that CPOP inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, CPOP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. Furthermore, CPOP has been found to have low toxicity, which makes it a promising candidate for further preclinical and clinical studies.
実験室実験の利点と制限
One of the advantages of using N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide in lab experiments is its low toxicity. This makes it a promising candidate for further preclinical and clinical studies. Additionally, CPOP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using CPOP in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experimental setups.
将来の方向性
There are several future directions for the research on N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide. One of the future directions is to further explore the potential of CPOP as a therapeutic agent in cancer treatment. Additionally, further studies can be conducted to investigate the anti-inflammatory and antioxidant properties of CPOP in various inflammatory diseases. Furthermore, studies can be conducted to optimize the synthesis method of CPOP to improve its solubility and bioavailability. Overall, the potential therapeutic properties of this compound make it a promising candidate for further research and development.
合成法
The synthesis of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This compound then undergoes a reaction with 1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of triethylamine to yield this compound. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
科学的研究の応用
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide has been studied for its potential therapeutic properties in various fields of research. One of the main applications of this compound is in the field of cancer research. Studies have shown that CPOP inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, CPOP has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(20-17(23)13-5-9-15(24-2)10-6-13)18-21-16(22-25-18)12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXHYJWJNGHYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2,7-dimethyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7719228.png)
